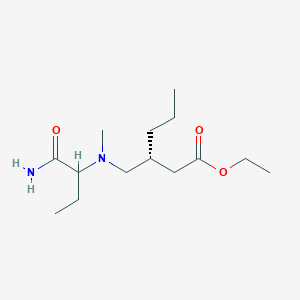
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, and a hexanoate ester. Its specific stereochemistry, indicated by the (3R) configuration, plays a crucial role in its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of esterification and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different applications.
Berberine: A natural compound with antidiabetic properties, acting through different molecular pathways.
Uniqueness
What sets (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate apart is its specific stereochemistry and the presence of both amino and ester functional groups
Propiedades
Fórmula molecular |
C14H28N2O3 |
|---|---|
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
ethyl (3R)-3-[[(1-amino-1-oxobutan-2-yl)-methylamino]methyl]hexanoate |
InChI |
InChI=1S/C14H28N2O3/c1-5-8-11(9-13(17)19-7-3)10-16(4)12(6-2)14(15)18/h11-12H,5-10H2,1-4H3,(H2,15,18)/t11-,12?/m1/s1 |
Clave InChI |
UCSOMAPQRSLTEP-JHJMLUEUSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)OCC)CN(C)C(CC)C(=O)N |
SMILES canónico |
CCCC(CC(=O)OCC)CN(C)C(CC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
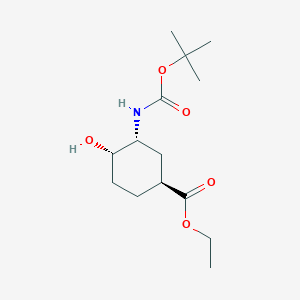
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
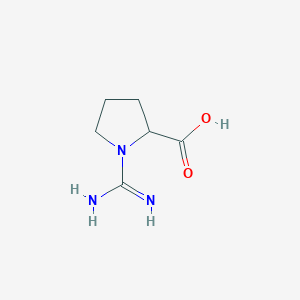


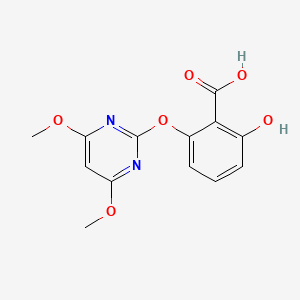
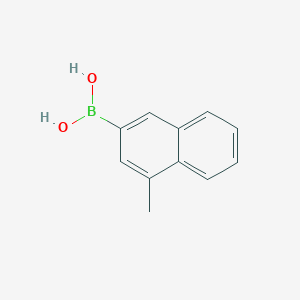
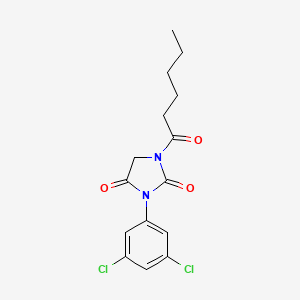
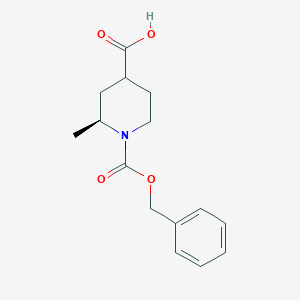
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
